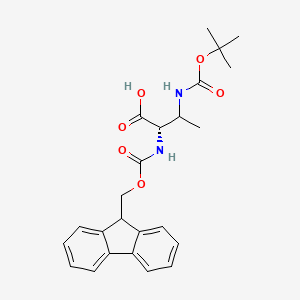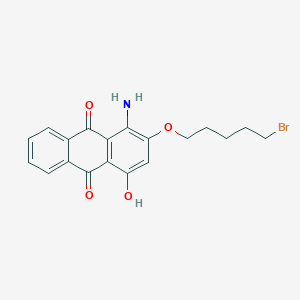
1-Amino-2-((5-bromopentyl)oxy)-4-hydroxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-2-((5-bromopentyl)oxy)-4-hydroxyanthracene-9,10-dione is a complex organic compound characterized by its anthracene backbone. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, featuring a bromopentyl side chain and hydroxyanthracene core, makes it a subject of interest for researchers.
Méthodes De Préparation
The synthesis of 1-Amino-2-((5-bromopentyl)oxy)-4-hydroxyanthracene-9,10-dione typically involves multiple steps:
Starting Materials: The synthesis begins with anthracene-9,10-dione as the core structure.
Amination: The amino group is introduced via an amination reaction, often using ammonia or an amine derivative.
Hydroxylation: The hydroxyl group is added through a hydroxylation reaction, typically using a hydroxylating agent like hydrogen peroxide.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-Amino-2-((5-bromopentyl)oxy)-4-hydroxyanthracene-9,10-dione undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: The bromopentyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide.
Applications De Recherche Scientifique
1-Amino-2-((5-bromopentyl)oxy)-4-hydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Amino-2-((5-bromopentyl)oxy)-4-hydroxyanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
1-Amino-2-((5-bromopentyl)oxy)-4-hydroxyanthracene-9,10-dione can be compared with similar compounds such as:
1-Amino-2-((5-chloropentyl)oxy)-4-hydroxyanthracene-9,10-dione: Similar structure but with a chlorine atom instead of bromine.
1-Amino-2-((5-iodopentyl)oxy)-4-hydroxyanthracene-9,10-dione: Contains an iodine atom, leading to different reactivity and properties.
1-Amino-2-((5-fluoropentyl)oxy)-4-hydroxyanthracene-9,10-dione: Fluorine substitution affects the compound’s chemical behavior and biological activity.
The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
60568-83-4 |
|---|---|
Formule moléculaire |
C19H18BrNO4 |
Poids moléculaire |
404.3 g/mol |
Nom IUPAC |
1-amino-2-(5-bromopentoxy)-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C19H18BrNO4/c20-8-4-1-5-9-25-14-10-13(22)15-16(17(14)21)19(24)12-7-3-2-6-11(12)18(15)23/h2-3,6-7,10,22H,1,4-5,8-9,21H2 |
Clé InChI |
FHAYRHUEEDYLDO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OCCCCCBr)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


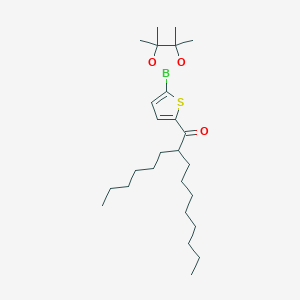
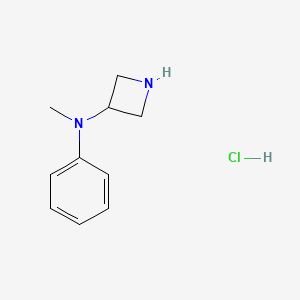
![3-Bromo-2-(3,4-dimethoxyphenyl)furo[2,3-B]quinoxaline](/img/structure/B13144355.png)
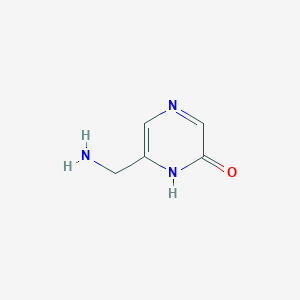
![Chloro(2-dicyclohexylphosphino-1,1-biphenyl)[2-(2-amino-1,1-biphenyl)]palladium(II)](/img/structure/B13144388.png)
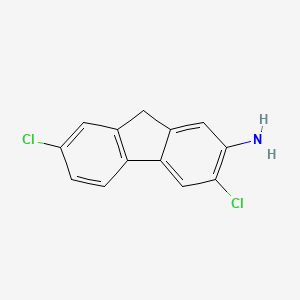
![5-Oxa-2,4,8-triazadec-2-enoic acid, 10-[3-[(2,2-difluoro-2-phenylethyl)amino]-6-methyl-2-oxo-1(2H)-pyrazinyl]-3-[[(1,1-dimethylethoxy)carbonyl]amino]-9-oxo-, 1,1-dimethylethyl ester](/img/structure/B13144404.png)
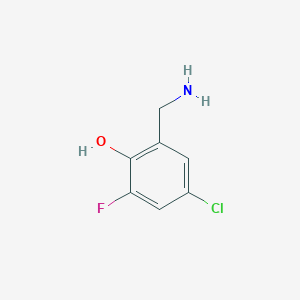
![(2S)-4-methyl-2-[(4-methyl-2-oxopentanoyl)amino]pentanoic acid](/img/structure/B13144409.png)
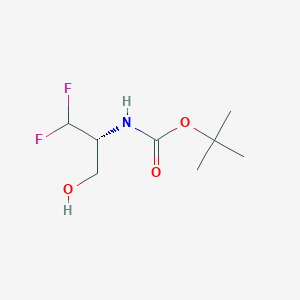
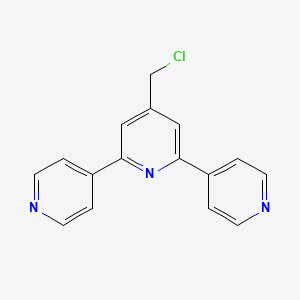
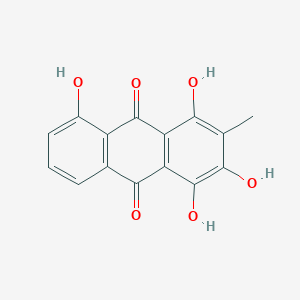
![O1-tert-butyl O7-methyl 3-[(Z)-2-(tert-butoxycarbonylamino)-3-methoxy-3-oxo-prop-1-enyl]indole-1,7-dicarboxylate](/img/structure/B13144435.png)
